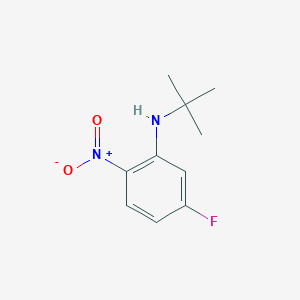

N-t-Butyl-5-fluoro-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-10(2,3)12-8-6-7(11)4-5-9(8)13(14)15/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPODKJJJYTBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675011 | |

| Record name | N-tert-Butyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-34-0 | |

| Record name | N-(1,1-Dimethylethyl)-5-fluoro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of N T Butyl 5 Fluoro 2 Nitroaniline and Its Precursors/derivatives

Nitration of Fluoro-substituted Aromatic Precursors

The direct nitration of aromatic compounds already containing a fluorine atom is a common strategy. The fluorine atom's electronic properties influence the position of the incoming nitro group.

The most traditional and widely used method for nitration is the application of a "mixed acid" solution, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. bloomtechz.com

In the synthesis of 5-fluoro-2-nitroaniline (B53378) from a precursor like 5-fluoro-2-aminophenylacetic acid, the process involves dissolving the precursor in the nitrating mixed acid, often with the addition of excess sulfuric acid. bloomtechz.com Optimization of this reaction requires careful temperature control, typically keeping the reaction mixture below 5°C to manage the exothermic nature of the reaction and prevent side product formation. bloomtechz.com The reaction time and the molar ratios of the reactants are also critical parameters that are adjusted to maximize the yield. For instance, a theoretical molar ratio of 1:2:3 for the reactant to nitric acid to sulfuric acid has been reported. bloomtechz.com

Table 1: Conditions for Mixed Acid Nitration

| Parameter | Condition | Purpose |

|---|---|---|

| Reagents | Concentrated Nitric Acid & Concentrated Sulfuric Acid | Generation of nitronium ion (NO₂⁺) |

| Temperature | Maintained below 5°C | To control exothermicity and minimize by-products |

| Reactant Ratio | e.g., 1:2:3 (Substrate:HNO₃:H₂SO₄) | To ensure complete reaction and optimize yield |

| Work-up | Quenching with ice water, filtration, extraction | To isolate and purify the final product |

This interactive table summarizes typical conditions used in mixed acid nitration procedures.

An alternative to mixed acid is the use of phosphorus pentoxide (P₂O₅) as a catalyst or dehydrating agent in conjunction with nitric acid. This method can be effective for specific substrates. One documented procedure involves the nitration of 2-amino-5-fluorophenol (B134415) to produce 5-fluoro-2-nitroaniline. bloomtechz.com In this process, the precursor is dissolved in a solvent like acetone, and a small amount of phosphorus pentoxide is added. Nitric acid is then introduced via titration while maintaining a reaction temperature below 0°C. bloomtechz.com The phosphorus pentoxide facilitates the formation of the nitronium ion under these conditions.

Nitration of Fluoro-substituted Aromatic Precursors

Regioselectivity and Yield Optimization in Nitration of Related Anilines

The position of the incoming nitro group (regioselectivity) is a crucial aspect of nitration. In substituted benzenes, the existing functional groups direct the electrophile to specific positions. The fluorine atom is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, due to its high electronegativity, fluorine is also a deactivating group. Despite this, nitration of fluorobenzene (B45895) shows a strong preference for para-substitution.

In the case of anilines, the amino (-NH₂) group is a powerful activating, ortho-, para-directing group. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and strongly deactivating group. This can lead to a mixture of products, including a significant amount of the meta-isomer. To achieve selective para-nitration, the amino group is often "protected" by converting it into an amide (e.g., an acetamide), which is less basic and still directs ortho- and para-. google.com

Studies on the nitration of protected anilines, such as 4-methylacetanilide, show that the directing effects of the functional groups determine the outcome. The acetamide (B32628) group's resonance effect (+R) and the methyl group's inductive effect (+I) work together to favor substitution at specific positions, with yields of the desired isomer reaching over 90% under optimized conditions.

Reaction Mechanisms and Kinetics of N T Butyl 5 Fluoro 2 Nitroaniline Transformations

Mechanistic Elucidation of Key Synthetic Pathways

The synthetic pathways involving N-t-Butyl-5-fluoro-2-nitroaniline are expected to be dominated by electrophilic and nucleophilic aromatic substitution reactions, with the potential for radical-mediated processes and rearrangements under specific conditions.

Electrophilic Aromatic Substitution Mechanisms

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile is directed by the existing substituents on the aromatic ring. The N-tert-butyl group, being an ortho, para-director, and the nitro group, a meta-director, create a complex regiochemical landscape. The bulky tert-butyl group can sterically hinder the ortho positions, potentially favoring para-substitution. However, the strong deactivating effect of the nitro group generally makes the ring less susceptible to electrophilic attack.

The regioselectivity of EAS on a substituted benzene (B151609) ring is a critical aspect. For instance, in the nitration of aniline (B41778), a mixture of ortho, meta, and para products is often observed, with the para isomer being the major product. The formation of a significant amount of the meta isomer is attributed to the formation of the anilinium ion under acidic conditions, where the -NH3+ group acts as a meta-director. A similar effect could be anticipated for this compound under strongly acidic nitration conditions.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms with Fluorine and Nitro Groups

The presence of a nitro group ortho and para to a halogen atom strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In this compound, the fluorine atom is positioned meta to the nitro group, which provides less activation compared to an ortho or para relationship. However, the cumulative electron-withdrawing effect of the nitro and N-tert-butyl groups (if protonated) could still facilitate SNAr reactions.

The generally accepted mechanism for SNAr involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of reaction is influenced by the stability of this intermediate. For fluoronitrobenzenes, the high electronegativity of fluorine can stabilize the negative charge in the Meisenheimer complex, making it a good leaving group in SNAr reactions.

Radical Mechanisms and Electron Transfer Processes

Nitroaromatic compounds are known to participate in radical reactions, often initiated by photochemical or thermal means, or through single electron transfer (SET) processes. These reactions can lead to a variety of products, including the reduction of the nitro group or the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, studies on N-methyl-N-nitroanilines have shown that thermal rearrangement can proceed through a radical pair complex formed by the homolysis of the N-N bond.

While specific studies on this compound are not available, it is plausible that under appropriate conditions, it could undergo radical-initiated transformations.

Rearrangement Reactions and their Mechanisms

N-Alkyl-N-nitroanilines are known to undergo rearrangement reactions, particularly under thermal or photochemical conditions. Theoretical studies on the thermal and acid-catalyzed rearrangements of N-methyl-N-nitroanilines suggest the involvement of radical pair complexes or protonated intermediates. For example, the thermal rearrangement of N-methyl-N-nitroanilines is proposed to proceed via homolysis of the N-N bond to generate a radical pair, which then recombines to form the rearranged product.

Photochemical rearrangements of related aromatic compounds are also well-documented and often involve excited triplet states. While no specific data exists for this compound, the potential for such rearrangements should be considered, especially when the molecule is subjected to UV irradiation.

Kinetic Studies of this compound Related Reactions

Kinetic studies are crucial for understanding the factors that control the rates of chemical reactions. For the transformations of this compound, kinetic data would provide valuable insights into the reaction mechanisms.

Determination of Reaction Rate Constants

The determination of reaction rate constants for the various transformations of this compound would require specific experimental studies. For instance, kinetic investigations of the SNAr reactions of N-n-butyl-2,6-dinitroaniline with hydroxide (B78521) ions have revealed a second-order dependence on the hydroxide ion concentration for the substitution product. Such studies on this compound would help to elucidate the role of the nucleophile and the substrate in the rate-determining step.

The table below presents hypothetical kinetic data for a representative SNAr reaction of a related compound, illustrating the type of information that would be valuable for understanding the reactivity of this compound.

| Reactant | Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 4.5 x 10⁻³ |

| 1-Fluoro-2,4-dinitrobenzene | Aniline | Ethanol | 25 | 1.2 x 10⁻⁵ |

This table demonstrates how the rate constant can vary significantly with the nature of the nucleophile. Similar data for this compound would be instrumental in building a comprehensive reactivity profile.

Activation Energy Measurements

The activation energy (Ea) is a critical parameter in understanding the temperature dependence of a chemical reaction. For the transformations of this compound, such as nucleophilic aromatic substitution (SNAr) or reduction of the nitro group, the activation energy would dictate the energy barrier that must be overcome for the reaction to proceed.

In the absence of direct experimental data for this compound, we can infer expected values from related compounds. For instance, the catalytic hydrogenation of 2-methoxy-5-nitroaniline (B165355) has an activation energy of 93.73 kJ/mol. niscpr.res.in It is reasonable to hypothesize that the activation energy for the reduction of this compound would be of a similar magnitude, although it would be modulated by the electronic and steric influences of the t-butyl and fluoro groups. For nucleophilic substitution reactions, studies on the reaction of aniline with dinitrobenzene derivatives have shown activation energies in the range of 28 kcal/mol (approximately 117 kJ/mol). researchgate.net

Table 1: Illustrative Activation Energies for Reactions of Analogous Substituted Anilines

| Reaction | Analogous Compound | Activation Energy (Ea) |

| Catalytic Hydrogenation | 2-methoxy-5-nitroaniline | 93.73 kJ/mol niscpr.res.in |

| Nucleophilic Aromatic Substitution | Aniline with 1-chloro-2,4-dinitrobenzene | ~117 kJ/mol researchgate.net |

| Oxidative Coupling | Aniline with Promethazine | 9.3369 kJ/mol researchgate.net |

This table presents data for analogous compounds to illustrate the expected range of activation energies for similar transformations of this compound.

Influence of Temperature and Reactant Concentration on Reaction Rates

The rate of chemical reactions involving this compound is expected to be significantly influenced by both temperature and the concentration of reactants.

Temperature Effects:

According to the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the reaction rate constant. This is due to a higher proportion of molecules possessing sufficient kinetic energy to overcome the activation energy barrier. For instance, in the catalytic hydrogenation of 2-methoxy-5-nitroaniline, the initial rate of reaction was observed to increase with an increase in temperature from 413 K to 433 K. niscpr.res.in Similarly, the rate of oxidation of meta-substituted anilines also shows a positive correlation with temperature. orientjchem.org It is therefore highly probable that transformations of this compound would exhibit similar temperature dependence.

Reactant Concentration Effects:

Catalyst Influence on Reaction Kinetics

Catalysts play a crucial role in many transformations of nitroanilines, primarily by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

The most common catalytic transformation for nitroanilines is the reduction of the nitro group to an amino group. A variety of catalysts are employed for this purpose, with palladium on carbon (Pd/C) being a widely used and efficient catalyst for the hydrogenation of nitroaromatics. niscpr.res.in The catalytic activity of such systems is often dependent on the catalyst loading, with the initial reaction rate increasing linearly with the amount of catalyst used. niscpr.res.in Other metals like nickel, often in the form of Raney nickel, are also effective for the hydrogenation of nitro compounds. acs.org

In the context of nucleophilic aromatic substitution reactions, which are also relevant for this compound, catalysis can occur through various mechanisms. For instance, base catalysis is common in SNAr reactions, where the base assists in the deprotonation of the intermediate Meisenheimer complex, which can be the rate-limiting step. researchgate.net

Table 2: Examples of Catalysts Used in Reactions of Analogous Nitroanilines

| Reaction Type | Catalyst |

| Catalytic Hydrogenation | 5% Palladium on Carbon (Pd/C) niscpr.res.in |

| Catalytic Hydrogenation | Raney Nickel acs.org |

| Nucleophilic Aromatic Substitution | Base Catalysis (e.g., aniline as a base) researchgate.net |

This table provides examples of catalysts used for similar compounds and reaction types relevant to this compound.

Substituent Effects on Reactivity and Selectivity

The reactivity and regioselectivity of this compound are governed by the interplay of the electronic and steric effects of its substituents: the nitro group, the fluorine atom, and the N-tert-butyl group.

Electronic Effects of Nitro and Fluoro Substituents

The nitro (NO2) and fluoro (F) groups exert significant electronic effects on the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.

Nitro Group: The nitro group is a strong electron-withdrawing group, acting through both the inductive (-I) and resonance (-M) effects. vaia.com This deactivates the benzene ring towards electrophilic aromatic substitution by decreasing the electron density at the ortho and para positions. quora.com Conversely, this electron withdrawal activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. nih.gov In this compound, the nitro group at the 2-position strongly activates the ring for nucleophilic attack.

The combined electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring of this compound particularly susceptible to nucleophilic attack.

Steric Hindrance and its Impact on Reaction Pathways

The N-tert-butyl group is a bulky substituent that introduces significant steric hindrance around the amino group and the ortho positions of the aromatic ring.

This steric bulk has a profound impact on reaction pathways. For instance, in electrophilic aromatic substitution reactions, a bulky t-butyl group can hinder the approach of an electrophile to the ortho position, leading to a preference for substitution at the less sterically hindered para position. stackexchange.comnumberanalytics.com

In the context of this compound, the large t-butyl group on the nitrogen atom will sterically shield the amino group and the adjacent ortho position (position 6). This steric hindrance can:

Slow down reactions that involve the amino group or the adjacent carbon atom.

Influence the regioselectivity of reactions by directing incoming reagents to less hindered positions on the aromatic ring. For example, in a potential nucleophilic aromatic substitution, the steric bulk of the t-butyl group might disfavor attack at the 6-position, even though it is electronically activated by the nitro group.

Affect the conformation of the molecule, potentially influencing the orientation of the nitro group and the amino group relative to the plane of the benzene ring.

The interplay between the strong electronic activation by the nitro group and the significant steric hindrance from the t-butyl group makes predicting the precise reactivity and selectivity of this compound a complex but fascinating aspect of its chemistry.

Computational and Theoretical Investigations of N T Butyl 5 Fluoro 2 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

DFT has become a standard method for investigating the electronic structure of molecules. A typical study on N-t-Butyl-5-fluoro-2-nitroaniline would involve geometry optimization to find the most stable conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity and electronic properties. The distribution of electron density and the molecular electrostatic potential (MEP) map would also be calculated to identify electrophilic and nucleophilic sites.

Ab Initio Calculations for Advanced Electronic Structure Analysis

For higher accuracy, particularly for excited state properties or complex electronic phenomena, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods, while computationally more demanding, provide a more rigorous treatment of electron correlation and can be used to benchmark DFT results.

Basis Set and Functional Selection for Accuracy

The choice of the functional and basis set is critical for the accuracy of DFT calculations. For a molecule like this compound, a variety of functionals such as B3LYP, M06-2X, or ωB97X-D would be tested. The basis set choice would likely involve Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) to ensure a proper description of the electronic structure, including the effects of the fluorine atom and the nitro group.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be a powerful tool to elucidate reaction mechanisms and predict reactivity.

Computational Elucidation of Reaction Mechanisms

Theoretical studies could investigate potential synthetic routes to this compound or its subsequent reactions. This would involve mapping the potential energy surface for the proposed reaction mechanism. By identifying all stationary points, including reactants, products, intermediates, and transition states, a detailed step-by-step mechanism can be proposed.

Prediction of Activation Barriers and Reaction Energetics

Without specific research on this compound, the detailed data tables and specific research findings requested cannot be generated. Future computational studies are needed to fill this knowledge gap and provide a thorough understanding of the chemical and physical properties of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about conformational changes, flexibility, and interactions with surrounding molecules, such as solvents.

The conformational landscape of a molecule dictates its physical and chemical properties. For a molecule like this compound, key aspects of its flexibility would revolve around the rotation of the tert-butyl group, the nitro group, and the amine proton.

In a related compound, 2-fluoro-5-nitroaniline (B1294389), crystallographic studies have shown that the dihedral angle between the nitro group and the benzene (B151609) ring is a critical parameter. researchgate.net The presence of a bulky tert-butyl group in this compound would likely introduce significant steric hindrance, influencing the preferred orientation of the nitro group and the planarity of the molecule. MD simulations would be instrumental in exploring the potential energy surface of the molecule, identifying low-energy conformers, and determining the rotational barriers for the substituent groups. This would reveal the extent of the molecule's flexibility and the predominant shapes it adopts in different environments.

The interactions of this compound with itself and with solvent molecules are crucial for understanding its solubility, aggregation behavior, and reactivity. The fluorine atom, the nitro group, and the amine group are all capable of forming hydrogen bonds and other non-covalent interactions.

In the crystal structure of 2-fluoro-5-nitroaniline, intramolecular N—H⋯F hydrogen bonds are observed, as well as intermolecular C—H⋯O and N—H⋯O hydrogen bonds that consolidate the crystal packing. researchgate.net For this compound, the tert-butyl group would influence the accessibility of these interaction sites. MD simulations in various solvents (e.g., water, ethanol, DMSO) would elucidate the specific solvent-solute interactions, the structure of the solvation shells, and the impact of the solvent on the conformational preferences of the molecule.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Activity/Reactivity, not Bioactivity)

Cheminformatics and QSAR studies establish relationships between the structural or computed properties of molecules and their activities. In the context of chemical reactivity, these studies can predict how a molecule will behave in a chemical reaction.

For nitroaromatic compounds, Density Functional Theory (DFT) is a common method to calculate descriptors related to chemical reactivity. acadpubl.eu These descriptors can then be used to build QSAR models. A study on nitroaromatic compounds has shown that electrophilicity values can be correlated with their activity, yielding a good coefficient of determination (r² = 0.813) in a QSAR model. acadpubl.eu

Computational studies on the isomers 5-nitro-2-fluoroaniline (5N2FA) and 2-nitro-5-fluoroaniline (2N5FA) using DFT and Hartree-Fock (HF) methods have provided insights into their electronic properties, which are key to their reactivity. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as a smaller gap suggests higher reactivity. researchgate.net

Table 1: Calculated Electronic Properties of Fluoroaniline (B8554772) Isomers

| Property | 5-nitro-2-fluoroaniline (5N2FA) | 2-nitro-5-fluoroaniline (2N5FA) | Method |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 3.874 | 3.979 | DFT |

| HOMO-LUMO Gap (eV) | 8.248 | 8.176 | HF |

| Dipole Moment (D) | 4.5318 | 3.6551 | DFT |

| Dipole Moment (D) | 4.2777 | 3.5440 | HF |

Data sourced from a computational study on fluoroaniline isomers. researchgate.net

The introduction of a tert-butyl group would alter these electronic properties. The electron-donating nature of the alkyl group could be expected to influence the HOMO and LUMO energy levels and, consequently, the reactivity of this compound compared to its non-alkylated counterparts.

QSAR models for the reactivity of nitrobenzene (B124822) derivatives often utilize descriptors such as polarizability and hyperpolarizability. dergipark.org.tr A stable QSAR model for the toxicology of nitrobenzene derivatives was developed using second-order hyperpolarizability and the conductor-like screening model (COSMO) area, achieving a high coefficient of determination (R² = 89.493%). dergipark.org.tr Such models help in understanding how the electronic properties of these compounds drive their chemical interactions. dergipark.org.tr

Advanced Characterization Techniques for N T Butyl 5 Fluoro 2 Nitroaniline and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For fluorinated nitroaromatic compounds like N-t-Butyl-5-fluoro-2-nitroaniline, a multi-nuclear approach involving 1H, 13C, and 19F NMR is particularly powerful.

1H NMR for Proton Environment Analysis

Proton NMR (1H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound and its intermediate, 2-fluoro-5-nitroaniline (B1294389), 1H NMR is used to analyze the protons of the aromatic ring and the substituent groups.

Intermediate: 2-Fluoro-5-nitroaniline

The 1H NMR spectrum of 2-fluoro-5-nitroaniline displays signals corresponding to the three aromatic protons and the two amine protons. nih.govchemicalbook.comsigmaaldrich.com The aromatic region is of particular interest as the chemical shifts and coupling constants reveal the substitution pattern. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field. The coupling patterns, specifically the J-coupling constants between adjacent protons (ortho coupling) and protons separated by two bonds (meta coupling), are critical for assigning the signals to their respective positions on the benzene (B151609) ring. The amine protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

This compound

For the target molecule, this compound, the 1H NMR spectrum is predicted to show distinct features. The introduction of the bulky tert-butyl group on the amine nitrogen significantly alters the electronic environment and steric hindrance around the amino group. The most notable changes are expected to be:

A downfield shift of the aromatic protons due to the electron-donating nature of the N-t-butyl group compared to the amino group.

The disappearance of the broad singlet for the two amine protons and the appearance of a sharp singlet for the nine equivalent protons of the tert-butyl group, typically in the upfield region (around 1.3-1.5 ppm).

A singlet for the remaining N-H proton, which may be broadened due to quadrupolar effects and exchange.

Table 1: 1H NMR Data for 2-Fluoro-5-nitroaniline Data sourced from spectral databases and may vary based on solvent and instrument frequency.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.8 - 8.0 | dd | JH3-H4 = 8-9, JH3-F = 4-5 |

| H-4 | 6.8 - 7.0 | ddd | JH4-H3 = 8-9, JH4-H6 = 2-3, JH4-F = 9-10 |

| H-6 | 7.4 - 7.6 | dd | JH6-H4 = 2-3, JH6-F = 5-6 |

| -NH2 | 5.0 - 6.0 | br s | - |

Table 2: Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 8.0 - 8.2 | dd | JH3-H4 = 8-9, JH3-F = 4-5 |

| H-4 | 6.9 - 7.1 | ddd | JH4-H3 = 8-9, JH4-H6 = 2-3, JH4-F = 9-10 |

| H-6 | 7.5 - 7.7 | dd | JH6-H4 = 2-3, JH6-F = 5-6 |

| -NH- | 8.0 - 8.5 | br s | - |

| -C(CH3)3 | 1.4 - 1.6 | s | - |

13C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (13C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Intermediate: 2-Fluoro-5-nitroaniline

The 13C NMR spectrum of 2-fluoro-5-nitroaniline shows six distinct signals for the aromatic carbons. nih.gov The carbon atom attached to the fluorine (C-2) will appear as a doublet due to C-F coupling. The chemical shifts of the carbons are influenced by the electron-withdrawing nitro group and the electron-donating amino group. The carbon bearing the nitro group (C-5) and the carbon bearing the amino group (C-1) are readily identifiable based on their characteristic chemical shifts.

This compound

Upon N-alkylation with a tert-butyl group, the 13C NMR spectrum is expected to show significant changes. The carbons of the tert-butyl group will give rise to two new signals: a quaternary carbon and a methyl carbon. The chemical shifts of the aromatic carbons will also be affected by the change in the electronic nature of the nitrogen substituent. The carbon attached to the nitrogen (C-1) is expected to experience a downfield shift due to the increased substitution.

Table 3: 13C NMR Data for 2-Fluoro-5-nitroaniline Data sourced from spectral databases and may vary based on solvent and instrument frequency.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-1 | 145 - 150 | d |

| C-2 | 155 - 160 | d |

| C-3 | 115 - 120 | d |

| C-4 | 110 - 115 | d |

| C-5 | 140 - 145 | s |

| C-6 | 125 - 130 | d |

Table 4: Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-1 | 148 - 153 | d |

| C-2 | 157 - 162 | d |

| C-3 | 118 - 123 | d |

| C-4 | 112 - 117 | d |

| C-5 | 142 - 147 | s |

| C-6 | 128 - 133 | d |

| -C (CH3)3 | 50 - 55 | s |

| -C(C H3)3 | 28 - 32 | s |

19F NMR for Fluorine Environment Characterization

Fluorine-19 NMR (19F NMR) is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms in a molecule. The chemical shift of the fluorine atom in this compound and its precursor is influenced by the electronic effects of the substituents on the aromatic ring. The presence of the nitro and amino/alkylamino groups will affect the shielding of the fluorine nucleus. The coupling of the fluorine atom with adjacent protons (H-2 and H-4) can also be observed, providing further structural confirmation. For 2-fluoro-5-nitroaniline, a single resonance is expected, which will be split into a doublet of doublets due to coupling with H-2 and H-4. nih.gov A similar pattern is anticipated for this compound, although the chemical shift may be slightly altered due to the change in the electronic properties of the nitrogen substituent.

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is particularly useful for complex structures or for resolving overlapping signals in 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netyoutube.com For this compound, a COSY spectrum would show cross-peaks between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). researchgate.netyoutube.com An HSQC spectrum of this compound would definitively link each aromatic proton signal to its corresponding carbon signal in the 13C NMR spectrum. It would also show a correlation between the tert-butyl protons and the methyl carbons of the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. nih.gov HMBC is invaluable for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, in this compound, HMBC would show correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group and to the C-1 carbon of the aromatic ring, confirming the attachment of the tert-butyl group to the nitrogen.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies, making FT-IR an excellent tool for qualitative analysis.

Intermediate: 2-Fluoro-5-nitroaniline

The FT-IR spectrum of 2-fluoro-5-nitroaniline shows characteristic peaks for the N-H stretches of the primary amine (typically two bands in the region of 3300-3500 cm-1), the asymmetric and symmetric stretches of the nitro group (around 1520-1560 cm-1 and 1345-1385 cm-1, respectively), and the C-F stretch (around 1100-1300 cm-1). sigmaaldrich.comnih.gov

This compound

For this compound, the FT-IR spectrum is expected to show the following key features:

A single N-H stretching band for the secondary amine in the region of 3300-3500 cm-1.

The characteristic asymmetric and symmetric stretching vibrations of the nitro group.

The C-F stretching vibration.

Stretching and bending vibrations associated with the C-H bonds of the tert-butyl group.

Table 5: Key FT-IR Absorption Bands for 2-Fluoro-5-nitroaniline and Predicted Bands for this compound

| Functional Group | Vibrational Mode | 2-Fluoro-5-nitroaniline (cm-1) | Predicted this compound (cm-1) |

| -NH2 / -NH- | N-H Stretch | 3300 - 3500 (two bands) | 3300 - 3500 (one band) |

| -NO2 | Asymmetric Stretch | 1520 - 1560 | 1520 - 1560 |

| -NO2 | Symmetric Stretch | 1345 - 1385 | 1345 - 1385 |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretch | - | 2850 - 3000 |

| C-F | Stretch | 1100 - 1300 | 1100 - 1300 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for identification and structural analysis. acs.org It is complementary to infrared (IR) spectroscopy. In the analysis of this compound, Raman spectroscopy would elucidate key structural features by probing the vibrations of its specific functional groups.

Based on studies of related nitroaniline isomers, such as p-nitroaniline, several characteristic Raman bands would be expected. researchgate.netnih.gov The symmetric and asymmetric stretching vibrations of the nitro (NO₂) group typically appear as strong bands in the Raman spectrum. The C-F stretching vibration and the various modes of the substituted benzene ring will also produce distinct signals. The N-H stretching and bending vibrations of the secondary amine group and the vibrations associated with the t-butyl group would further contribute to the unique Raman spectrum of the molecule.

Theoretical calculations can be employed to predict and interpret the experimental Raman spectra, providing a deeper understanding of the molecule's vibrational behavior. nih.gov For instance, unusual spectral features, such as the enhancement of certain bands due to Fermi resonance, have been observed in similar molecules like para-nitroaniline, highlighting the complex interactions between donor (amine) and acceptor (nitro) groups. nih.gov Surface-Enhanced Raman Scattering (SERS) is another advanced application that could be used to significantly enhance the Raman signal, allowing for trace-level detection. optica.org

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Comments |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Vibration of the secondary amine group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the t-butyl group. |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Asymmetric stretching of the nitro group. |

| NO₂ Symmetric Stretch | 1330 - 1370 | Symmetric stretching of the nitro group, often a very strong band. nih.gov |

| C-N Stretch (Aromatic) | 1250 - 1350 | Stretching of the carbon-nitrogen bond of the amine. |

| C-F Stretch | 1100 - 1250 | Stretching vibration of the carbon-fluorine bond. |

Note: The values in this table are predictive and based on characteristic vibrational frequencies for the respective functional groups observed in similar compounds.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. Various mass spectrometry techniques are employed to characterize this compound and its intermediates.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₀H₁₃FN₂O₂), the theoretical monoisotopic mass can be calculated with high accuracy.

The ability to obtain an exact mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions. This is particularly crucial in the analysis of fluorinated compounds, where HRMS combined with techniques like liquid chromatography (LC-HRMS) can identify and track targeted and non-targeted fluorinated residuals in complex mixtures. chromatographyonline.comnih.gov The high resolving power of instruments like Orbitrap or time-of-flight (TOF) analyzers provides the confidence needed for definitive molecular formula assignment. nih.gov

Table 2: Theoretical Exact Mass Calculation for this compound

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 10 | 120.000000 |

| Hydrogen | ¹H | 1.007825 | 13 | 13.101725 |

| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |

| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |

| Total | | | | 212.096106 |

An experimental HRMS measurement yielding a mass value extremely close to 212.0961 would confirm the elemental composition of C₁₀H₁₃FN₂O₂.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. It is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. In the context of this compound, ESI-MS would likely be performed in negative ion mode, as nitroaromatic compounds are known to readily form molecular anions ([M]⁻) or deprotonated molecules ([M-H]⁻). nih.govnih.gov

The ionization efficiency in the ESI process can be highly dependent on the molecular structure and the specific positions of substituents on the benzene ring. nih.gov Tandem mass spectrometry (MS/MS) experiments on the resulting molecular ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ or NO, which can lead to the formation of distonic radical anions. nih.gov The presence of the t-butyl group would likely lead to a characteristic loss of a C₄H₉ radical or isobutylene (B52900) (C₄H₈).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. It is highly effective for assessing the purity of this compound and identifying any volatile intermediates or impurities from its synthesis. epa.gov Aniline (B41778) and its derivatives can sometimes exhibit challenging chromatographic behavior, potentially requiring optimization of the GC column and injection port conditions. epa.gov

In GC-MS analysis, the compound is first vaporized and separated on a capillary column before entering the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak (if stable enough to be observed) and a series of fragment ions that create a unique fingerprint for the compound. For this compound, fragmentation would likely involve the loss of a methyl group (CH₃) followed by the loss of propene from the t-butyl group to form a stable ion, as well as cleavages related to the nitro and amine functionalities. Derivatization may sometimes be employed to improve the chromatographic properties and mass spectrometric response of aniline compounds. nih.gov

Table 3: Potential Fragment Ions in GC-MS of this compound

| m/z Value (Hypothetical) | Proposed Fragment | Comments |

|---|---|---|

| 212 | [M]⁺ | Molecular Ion |

| 197 | [M - CH₃]⁺ | Loss of a methyl radical from the t-butyl group. |

| 166 | [M - NO₂]⁺ | Loss of a nitro group. |

| 156 | [M - C₄H₈]⁺ | Loss of isobutylene from the t-butyl group. |

| 110 | [C₆H₄FN]⁺ | A fragment resulting from cleavage of nitro and t-butyl groups. |

Note: These m/z values are based on nominal masses and represent plausible fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a material. wikipedia.orgnih.gov

Single-Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis of this compound, a high-quality single crystal must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern of spots is collected and analyzed to build a model of the electron density within the crystal, from which the atomic positions can be determined. wikipedia.org

While specific crystal data for this compound is not publicly available, data from the closely related compound 2-fluoro-5-nitroaniline (CSD Refcode: 1829279) provides a valuable reference. researchgate.net This related structure was solved in the monoclinic space group P2₁/n. researchgate.net It is plausible that this compound would crystallize in a similar centrosymmetric space group.

The analysis would precisely define the geometry of the molecule, including the planarity of the benzene ring and the orientation of the nitro and N-t-butylamino substituents. A key feature of interest would be the potential for intramolecular hydrogen bonding between the amine proton (N-H) and the adjacent nitro group's oxygen or the fluorine atom. The crystal packing would be stabilized by intermolecular forces, such as van der Waals interactions and potentially weak C-H···O or C-H···F hydrogen bonds, which dictate the bulk properties of the solid. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value | Source of Analogy / Comment |

|---|---|---|

| Chemical Formula | C₁₀H₁₃FN₂O₂ | - |

| Formula Weight | 212.22 g/mol | - |

| Crystal System | Monoclinic | Based on the structure of 2-fluoro-5-nitroaniline. researchgate.net |

| Space Group | P2₁/c or P2₁/n | Common centrosymmetric space groups for organic molecules. |

| a (Å) | ~12 - 15 | Expected unit cell dimensions to accommodate the molecule. |

| b (Å) | ~5 - 8 | The t-butyl group will increase cell dimensions compared to 2-fluoro-5-nitroaniline. |

| c (Å) | ~15 - 18 | |

| β (°) | ~95 - 105 | |

| V (ų) | ~1100 - 1400 | |

| Z | 4 | Number of molecules in the unit cell. |

Note: These parameters are hypothetical and serve as an educated prediction based on the known crystal structure of a similar compound.

Table 5: List of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₀H₁₃FN₂O₂ |

| p-Nitroaniline / para-nitroaniline | C₆H₆N₂O₂ |

| 2-fluoro-5-nitroaniline | C₆H₅FN₂O₂ |

| Isobutylene | C₄H₈ |

| Carbon | C |

| Hydrogen | H |

| Fluorine | F |

| Nitrogen | N |

Analysis of Crystal Packing and Intermolecular Interactions

The spatial arrangement of molecules in a crystal lattice and the non-covalent interactions between them are fundamental to the physicochemical properties of a solid material, including its melting point, solubility, and stability. While a definitive crystal structure for this compound is not publicly available, analysis of its precursors and structurally related compounds allows for a detailed projection of its likely solid-state characteristics.

The crystal structure of the precursor, 2-fluoro-5-nitroaniline, has been reported, revealing significant intermolecular interactions. In its crystalline form, the molecules are linked by N-H···O and C-H···O hydrogen bonds, which are common motifs in nitroaniline derivatives. These interactions dictate the formation of extended networks within the crystal.

In related compounds, such as N-(tert-Butylsulfanyl)-2-nitroaniline, the tert-butyl group has been noted to disrupt crystallinity due to its steric bulk. This effect is a strong indicator that this compound would exhibit similar behavior, leading to a unique crystal packing arrangement that accommodates the sterically demanding substituent. The presence of the fluorine atom can also introduce F···H or F···F interactions, further influencing the crystal lattice.

A hypothetical data table for the crystallographic parameters of this compound, based on common values for related organic compounds, is presented below.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 1205 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.170 |

This table is a hypothetical representation and is not based on published experimental data.

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are indispensable for the analysis of this compound, providing robust methods for assessing its purity, monitoring its synthesis, and identifying any volatile impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. It is particularly well-suited for determining the purity of the final product and for real-time monitoring of the reaction progress during its synthesis.

A common approach for the analysis of nitroaniline derivatives is reverse-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, a C18 column is a suitable choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid like formic or phosphoric acid to improve peak shape.

Detection is commonly achieved using a UV-Vis detector, as the nitroaromatic chromophore in this compound absorbs strongly in the UV region. By monitoring the reaction mixture over time, the consumption of reactants (e.g., 5-fluoro-2-nitroaniline) and the formation of the product can be quantified, allowing for optimization of reaction conditions.

A representative data table for a hypothetical HPLC analysis is provided below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (this compound) | 6.8 min |

| Retention Time (5-fluoro-2-nitroaniline) | 3.2 min |

This table is a hypothetical representation and is not based on published experimental data.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the identification and quantification of volatile organic compounds. In the context of the synthesis of this compound, GC is essential for analyzing volatile impurities and by-products that may be present in the reaction mixture or the final product.

The synthesis of this compound may involve starting materials or generate by-products that are sufficiently volatile for GC analysis. For instance, unreacted starting materials or low molecular weight side-products from the alkylation reaction could be detected. A sensitive GC-MS method can be developed to detect trace levels of such impurities.

The choice of the GC column is critical and typically a non-polar or medium-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, would be appropriate. The sample, dissolved in a suitable solvent, is injected into the heated inlet where it is vaporized and carried by an inert gas through the column. The separation is based on the boiling points and interactions of the analytes with the stationary phase. The mass spectrometer then provides structural information for each separated component, allowing for their definitive identification.

A hypothetical data table for a GC-MS analysis of potential volatile impurities is shown below.

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Detector | Electron Ionization (EI) |

| Potential Volatile By-product | Retention Time (min) |

| tert-Butanol | 4.5 |

| Unreacted 5-fluoro-2-nitroaniline (B53378) | 12.3 |

This table is a hypothetical representation and is not based on published experimental data.

Role of N T Butyl 5 Fluoro 2 Nitroaniline in Advanced Chemical Synthesis and Materials Science

Precursor in Organic Synthesis

The strategic placement of the N-t-butyl, fluoro, and nitro groups on the aniline (B41778) ring makes N-t-Butyl-5-fluoro-2-nitroaniline a valuable precursor in organic synthesis. The interplay of these functional groups allows for selective transformations and the introduction of diverse functionalities.

Building Block for Complex Molecular Architectures

This compound can serve as a foundational building block for the synthesis of more complex molecular architectures. The bulky tert-butyl group on the nitrogen atom can act as a temporary protecting group or as a permanent structural feature that imparts specific steric and electronic properties to the target molecule. This is a common strategy in organic synthesis to control the reactivity of the amino group during subsequent chemical modifications of the aromatic ring. organic-chemistry.orggsconlinepress.comgsconlinepress.com

The presence of the fluorine and nitro groups offers multiple reaction sites. The nitro group can be readily reduced to an amino group, creating a diamine that can be used to construct heterocyclic rings, such as benzimidazoles, which are important scaffolds in medicinal chemistry. The fluorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of a wide array of other functional groups.

Intermediate in the Synthesis of Functionalized Aromatic Systems

As an intermediate, this compound is poised for the synthesis of highly functionalized aromatic systems. The parent compound, 5-fluoro-2-nitroaniline (B53378), is a known intermediate in the preparation of various organic compounds. bloomtechz.comnih.govbiosynth.com For instance, related halogenated nitroanilines, such as 5-chloro-2-nitroaniline, have been instrumental in the development of inhibitors for cancer and HIV research, highlighting the importance of this class of compounds as pharmacophores. chemicalbook.com

The N-t-butyl group can modulate the reactivity of the aniline, directing subsequent reactions to other positions on the aromatic ring. This directing effect, combined with the activating and directing effects of the fluoro and nitro groups, allows for precise control over the synthesis of polysubstituted aromatic compounds.

Table 1: Physicochemical Properties of the Parent Compound, 5-Fluoro-2-nitroaniline

| Property | Value |

| CAS Number | 2369-11-1 |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 156.11 g/mol |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 96.0 to 100.0 °C |

This data pertains to the parent compound, 5-Fluoro-2-nitroaniline, as detailed information for this compound is not widely available. nih.govtcichemicals.com

Applications in Materials Chemistry

While direct applications of this compound in materials chemistry are not yet prevalent in the literature, the structural motifs present in the molecule suggest its potential as a precursor for various advanced materials.

Precursors for Luminogens and Optical Materials

Aromatic nitro compounds and fluorinated aromatics are classes of molecules that have been explored for their optical properties. While there is no specific literature on the luminogenic properties of this compound, related fluorinated nitroaromatics have been investigated for such applications. The combination of the electron-donating N-t-butylamino group and the electron-withdrawing nitro group can create a "push-pull" electronic system, which is a common feature in chromophores and fluorophores. Further derivatization could lead to materials with interesting photophysical properties.

Role in the Synthesis of Polymers and Advanced Composites

There is no direct evidence of this compound being used in the synthesis of polymers and advanced composites. However, functionalized anilines are often used as monomers or curing agents in the production of high-performance polymers like polyimides and polyamides. The presence of the reactive sites on the molecule could potentially allow for its incorporation into polymer backbones or as a cross-linking agent to enhance the thermal and mechanical properties of composite materials.

Radiochemistry and Labelled Compound Synthesis

In the field of radiochemistry, the introduction of a fluorine-18 (B77423) (¹⁸F) isotope is a common strategy for the synthesis of PET (Positron Emission Tomography) imaging agents. Given the presence of a fluorine atom on the aromatic ring of this compound, it is conceivable that a corresponding ¹⁸F-labeled version could be synthesized. This would involve a nucleophilic substitution reaction on a suitable precursor, replacing a leaving group with [¹⁸F]fluoride.

While there are no specific reports of the radiosynthesis of ¹⁸F-N-t-Butyl-5-fluoro-2-nitroaniline, the general importance of fluorinated nitroaromatic compounds in the development of hypoxia imaging agents and other targeted radiotracers suggests that this could be a promising area for future research.

Use in Fluorine-18 Labeling Strategies (related to fluorinated building blocks)

The development of PET radiotracers often relies on the incorporation of the positron-emitting isotope Fluorine-18 (¹⁸F) into a biologically active molecule. One of the key strategies for this incorporation is the "building block approach." rsc.org This method involves the synthesis of a small, ¹⁸F-labeled molecule—a fluorinated building block—which is then coupled to a larger, more complex precursor molecule to form the final PET tracer. rsc.orgrsc.org This modular strategy is often more efficient and provides higher radiochemical yields compared to direct, late-stage fluorination of the final complex molecule. rsc.org

This compound serves as a precursor in the synthesis of such fluorinated building blocks. The presence of the fluorine atom on the aromatic ring allows for its substitution with the radioactive ¹⁸F isotope. The nitro group (NO₂) plays a crucial role as a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.govacs.org This activation facilitates the displacement of a leaving group (often the nitro group itself or another group positioned ortho or para to it) by the nucleophilic [¹⁸F]fluoride. nih.govacs.org

The general strategy involves reacting a precursor derived from this compound with [¹⁸F]fluoride under specific reaction conditions to produce an ¹⁸F-labeled intermediate. This intermediate, now carrying the radioactive tag, is the functional building block ready for subsequent reactions.

Table 1: Key Features of this compound in ¹⁸F-Labeling

| Feature | Role in Synthesis |

| Fluorine Atom | Site for potential isotopic exchange or precursor to a leaving group for ¹⁸F introduction. |

| Nitro Group (NO₂) | Activates the aromatic ring for nucleophilic aromatic substitution with [¹⁸F]fluoride. |

| Aromatic Ring | Provides a stable scaffold for the construction of the building block. |

| t-Butyl Group | Offers steric hindrance that can direct the regioselectivity of reactions and can influence the solubility and pharmacokinetic properties of the final tracer. |

Development of PET Tracers via Building Block Approach

The building block synthesized from this compound can be utilized in the development of a variety of PET tracers. rsc.org Once the ¹⁸F-labeled building block is prepared and purified, it can be conjugated to a targeting vector, which is a molecule designed to bind to a specific biological target, such as a receptor, enzyme, or transporter, that is implicated in a disease process. nih.gov

For instance, the amino group (or a derivative thereof) on the building block can be used as a handle for coupling reactions. This could involve forming an amide bond with a carboxylic acid on the targeting molecule, or other forms of bioconjugation chemistry. The choice of coupling reaction depends on the functional groups present on both the building block and the targeting vector, and the need for reaction conditions that are compatible with the short half-life of Fluorine-18 (approximately 110 minutes). nih.gov

The modular nature of this approach allows for a systematic exploration of structure-activity relationships. rsc.org By keeping the ¹⁸F-labeled building block constant, researchers can attach it to various targeting vectors to assess which combination yields a PET tracer with the best imaging characteristics, such as high target uptake, low non-specific binding, and favorable pharmacokinetics. This ultimately aids in the development of new diagnostic tools for a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. nih.gov

Environmental and Safety Research Pertaining to N T Butyl 5 Fluoro 2 Nitroaniline

Degradation Pathways and Environmental Fate

The environmental fate of a chemical compound is determined by its susceptibility to various degradation processes. For N-t-Butyl-5-fluoro-2-nitroaniline, these processes include chemical, photolytic, and biological degradation, which dictate its persistence and potential for accumulation in different environmental compartments. While specific studies on this compound are not widely available, the degradation pathways can be inferred from research on related nitroaromatic compounds.

Chemical Degradation Mechanisms in Various Media

The chemical stability of this compound in environmental media such as soil and water is influenced by factors like pH, temperature, and the presence of other chemical species. Nitroaromatic compounds, in general, are susceptible to reduction of the nitro group, particularly in anoxic environments. This can lead to the formation of corresponding amino compounds. The fluorine and t-butyl substituents on the aniline (B41778) ring may influence the rate and products of these degradation reactions. For instance, the electron-withdrawing nature of the nitro and fluoro groups can affect the reactivity of the aromatic ring towards nucleophilic attack.

Photolytic Decomposition Studies

Sunlight can be a significant factor in the degradation of organic compounds in the environment. Photolytic decomposition involves the absorption of light energy, which can lead to the cleavage of chemical bonds. For nitroaromatic compounds, photolysis can proceed through various mechanisms, including the reduction of the nitro group and the hydroxylation of the aromatic ring. The presence of photosensitizers in the environment, such as humic acids in natural waters, can accelerate these processes. Specific studies on the photolytic decomposition of this compound would be necessary to determine its environmental persistence in sunlit surface waters and on soil surfaces.

Biodegradation Processes

The microbial breakdown of synthetic compounds is a key process in their removal from the environment. The biodegradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. Under aerobic conditions, microorganisms may utilize the compound as a source of carbon and nitrogen, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring. In anaerobic environments, the reduction of the nitro group is a more common initial step. The bulky t-butyl group and the fluorine atom in this compound may present steric hindrance or electronic effects that could make it more resistant to microbial degradation compared to simpler nitroanilines. nih.gov

Safety Protocols for Handling and Synthesis of Nitroanilines

The synthesis of nitroanilines, including this compound, involves hazardous reagents and potentially energetic reactions. Therefore, strict adherence to safety protocols is paramount in both laboratory and industrial settings.

Risk Assessment for Exothermic Reactions (e.g., Nitration)

Nitration reactions are notoriously exothermic and can lead to thermal runaways if not properly controlled. chemicalindustryjournal.co.ukresearchgate.net A thorough risk assessment is a critical first step before conducting any nitration. orgsyn.orgstmjournals.com This involves:

Calorimetric Studies: Determining the heat of reaction to understand the total energy that will be released. chemicalindustryjournal.co.uk

Identifying Potential Side Reactions: Assessing the possibility of over-nitration or decomposition, which can produce unstable and explosive byproducts. researchgate.net

Thermal Stability Analysis: Evaluating the thermal stability of reactants, intermediates, and products to determine safe operating temperature limits.

Process Control Parameters: Establishing critical control points for temperature, addition rates of reagents, and mixing efficiency. wordpress.com

In industrial settings, advanced process control strategies, such as using continuous flow reactors, can offer significantly better heat transfer and control over reaction conditions compared to traditional batch reactors, thereby minimizing the risk of thermal runaway. nih.govchemicalindustryjournal.co.ukrsc.org Another approach to mitigate risk in large-scale operations is the use of a cooling medium that is non-reactive with the reaction mixture, such as a mixture of sulfuric and nitric acids, to prevent hazardous situations arising from leaks in cooling coils. google.com

Interactive Table: Key Parameters in Nitration Risk Assessment

| Parameter | Description | Significance in Safety |

| Heat of Reaction (ΔH) | The amount of heat released or absorbed during the reaction. | A high exothermic value indicates a large amount of heat will be generated, requiring efficient cooling. chemicalindustryjournal.co.uk |

| Adiabatic Temperature Rise | The theoretical temperature increase if all the reaction heat is absorbed by the reaction mass without any heat loss to the surroundings. | Helps to predict the maximum possible temperature in a worst-case scenario of cooling failure. |

| Onset Temperature of Decomposition | The temperature at which the substance begins to decompose exothermically. | The reaction temperature must be kept well below this value to prevent a runaway reaction. |

| Rate of Heat Generation | The speed at which heat is produced by the reaction. | Must be balanced by the rate of heat removal to maintain a stable temperature. |

| Reagent Addition Rate | The speed at which the nitrating agent is added to the substrate. | Slow and controlled addition is crucial to manage the rate of heat generation. chemicalindustryjournal.co.ukwordpress.com |

Safe Practices in Laboratory and Industrial Synthesis

Beyond the specific risks of nitration, general safe handling practices for nitroanilines are essential due to their toxicity. amherst.edu

Personal Protective Equipment (PPE):

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. nj.govcarlroth.com

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn, and it is often recommended to double-glove. amherst.eduwestliberty.edu Gloves must be inspected before use and disposed of properly after handling the material. westliberty.edu

Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact. amherst.edunj.gov In some cases, full protective suits may be necessary. nj.gov

Engineering Controls:

Ventilation: All work with nitroanilines should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. westliberty.educhemos.decarlroth.com

Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible. nj.gov

Handling and Storage:

Hygiene: Avoid eating, drinking, or smoking in areas where these chemicals are handled. nj.govchemos.de Hands should be thoroughly washed after handling. westliberty.educhemos.de

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. westliberty.edusuvchemlaboratorychemicals.com Containers should be kept tightly closed. westliberty.eduwestliberty.edu

Spill Management: In case of a spill, the area should be evacuated. The spilled material should be collected using appropriate methods to avoid generating dust and placed in a sealed container for disposal as hazardous waste. nj.govcarlroth.com

Interactive Table: Summary of Safety Practices for Nitroaniline Handling

| Safety Aspect | Laboratory Practices | Industrial Scale Practices |

| PPE | Goggles, lab coat, nitrile gloves. amherst.edu | Chemical resistant suits, gloves, boots, and respiratory protection may be required. nj.gov |

| Engineering Controls | Chemical fume hood. carlroth.com | Enclosed systems, local exhaust ventilation, and dedicated containment facilities. nj.gov |

| Handling | Use small quantities, avoid dust creation. westliberty.edu | Automated charging systems, closed-loop sampling. |

| Storage | Segregated and clearly labeled containers in a ventilated cabinet. carlroth.comwestliberty.edu | Designated storage areas with fire suppression and spill containment systems. |

| Waste Disposal | Collect in labeled, sealed containers for hazardous waste disposal. nj.gov | Follow national and local regulations for hazardous waste treatment and disposal. |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-t-Butyl-5-fluoro-2-nitroaniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential nitration and alkylation. Start with fluorinated aniline derivatives (e.g., 2-fluoroaniline), perform nitration at low temperatures (0–5°C) using nitric acid/sulfuric acid to minimize side reactions. The t-butyl group is introduced via nucleophilic substitution with tert-butyl chloride or bromide in the presence of a base (e.g., NaOH or KOH). Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance alkylation efficiency. Yields depend on stoichiometric ratios (1:1.2 for nitration, 1:1.5 for alkylation) and purification via recrystallization (ethanol/water mixtures) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- HPLC/GC-MS : Quantify purity (>95% threshold for research-grade material).

- NMR (¹H, ¹³C, ¹⁹F) : Confirm substitution patterns (e.g., fluorine at C5, nitro at C2, t-butyl at N1).

- FT-IR : Identify key functional groups (N-H stretch at ~3350 cm⁻¹, nitro asymmetric stretch at ~1520 cm⁻¹).

- Elemental Analysis : Verify C/F/N/O ratios within ±0.3% of theoretical values .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). For stability, store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent nitro group reduction or hydrolysis. Monitor degradation via UV-Vis (λmax ~310 nm for nitroaromatics) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The nitro group’s electron-withdrawing nature increases electrophilicity at C2 and C6 positions, while the t-butyl group sterically hinders N-centered reactions. Compare activation energies for substitutions at C5 (fluoro) vs. C2 (nitro) to prioritize synthetic pathways .

Q. What strategies resolve contradictions in spectroscopic data for nitroaniline derivatives like this compound?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals. For example, fluorine’s deshielding effect complicates ¹H NMR; use ¹⁹F-¹H HOESY to confirm spatial proximity between F and adjacent protons. Discrepancies in mass spectra (e.g., M+ vs. M-H) may arise from in-source fragmentation—adjust ionization parameters (ESI vs. EI) .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodological Answer : Systematically modify substituents and evaluate bioactivity:

- Replace t-butyl with smaller alkyl groups (methyl, isopropyl) to assess steric effects.

- Substitute fluorine with other halogens (Cl, Br) to tune electron-withdrawing capacity.

- Test derivatives in in vitro assays (e.g., antimicrobial disk diffusion, enzyme inhibition). Correlate logP (HPLC-measured) with membrane permeability .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Methodological Answer : Batch-to-batch variability arises from exothermic nitration (risk of runaway reactions). Use flow chemistry for precise temperature control and continuous quenching. For alkylation, switch from tert-butyl halides to safer tert-butyl methanesulfonate. Optimize workup via liquid-liquid extraction (toluene/water) to remove unreacted precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.